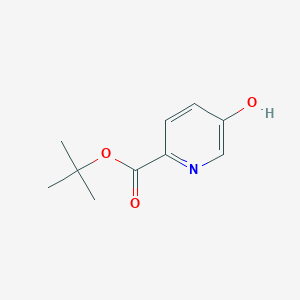

tert-Butyl 5-hydroxypyridine-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)8-5-4-7(12)6-11-8/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWIBNJETWIIPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704460 | |

| Record name | tert-Butyl 5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854607-40-2 | |

| Record name | tert-Butyl 5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Tert Butyl 5 Hydroxypyridine 2 Carboxylate and Its Analogues

Synthesis of Precursors and Starting Materials

The foundation of a successful synthesis of tert-butyl 5-hydroxypyridine-2-carboxylate lies in the efficient preparation of its fundamental precursors. These materials provide the essential pyridine (B92270) framework and the key functional groups that will be elaborated in subsequent steps.

Derivation from 5-Hydroxypyridine-2-carboxylic Acid and its Methyl Ester

A primary and direct precursor for the target molecule is 5-hydroxypyridine-2-carboxylic acid. chemicalbook.com The synthesis of this acid can be approached through various multi-step reaction sequences, often starting from more readily available pyridine derivatives. chemicalbook.com Once obtained, this carboxylic acid can be directly esterified to yield the desired tert-butyl ester.

Alternatively, the methyl ester of 5-hydroxypyridine-2-carboxylic acid, namely methyl 5-hydroxypyridine-2-carboxylate, serves as a valuable intermediate. This compound can be synthesized and subsequently converted to the tert-butyl ester via transesterification.

Approaches to Pyridine Ring Functionalization

The strategic functionalization of the pyridine ring is paramount for introducing the hydroxyl group at the C-5 position. Modern synthetic methods offer a range of options to achieve this transformation with high regioselectivity. acs.orgchemistryviews.orguiowa.eduresearcher.life These strategies often involve the use of advanced catalytic systems and are designed to be tolerant of various functional groups. acs.orgchemistryviews.org

Recent advancements have focused on late-stage functionalization, which allows for the introduction of the hydroxyl group onto a pre-existing pyridine ring, often under mild conditions. chemistryviews.org This approach is particularly valuable in the synthesis of complex molecules where early introduction of the hydroxyl group might interfere with subsequent reactions.

Strategies for Introducing the Carboxylate Moiety

The introduction of the carboxylate group at the C-2 position of the pyridine ring is another critical step. One effective strategy involves the carboxylation of pyridines using carbon dioxide (CO2) as a C1 source. chemistryviews.org This method is attractive from a green chemistry perspective and can be achieved with high selectivity under mild conditions, often employing a copper-catalyzed process. chemistryviews.org The reaction typically proceeds via the formation of a pyridylphosphonium salt, which then undergoes carboxylation. chemistryviews.org

Alternative approaches to introducing the carboxylate functionality include the oxidation of a pre-existing group at the C-2 position, such as a methyl or hydroxymethyl group, or through cross-coupling reactions.

Direct Esterification and Transesterification Approaches

With the appropriately functionalized pyridine carboxylic acid in hand, the final key transformation is the formation of the tert-butyl ester. This can be accomplished through direct esterification or by employing protecting group strategies followed by deprotection.

Formation of tert-Butyl Esters via Protecting Group Strategies

The tert-butyl group is a widely used protecting group for carboxylic acids due to its stability under various conditions and its facile removal under acidic conditions. pearson.comlibretexts.orgoup.comwikipedia.org The formation of tert-butyl esters can be achieved through several methods, including the reaction of the carboxylic acid with isobutene in the presence of a strong acid catalyst. thieme-connect.comjustia.com

Another common method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification of sterically hindered alcohols like tert-butanol. organic-chemistry.org This method is particularly useful for substrates that are sensitive to acidic conditions. organic-chemistry.org The use of tert-butyl acetate (B1210297) in the presence of an acid catalyst also presents a viable and efficient route for tert-butylation of carboxylic acids. thieme-connect.com

Protecting the hydroxyl group on the pyridine ring, for instance as a tert-butyl ether, is also a common strategy to prevent unwanted side reactions during the esterification process. researchgate.net This protecting group can be selectively removed later in the synthetic sequence.

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Acid-catalyzed reaction with isobutene | Carboxylic acid, isobutene, strong acid (e.g., H₂SO₄) | Common industrial method. | thieme-connect.com, justia.com |

| Steglich Esterification | Carboxylic acid, tert-butanol, DCC, DMAP (cat.) | Mild conditions, suitable for acid-labile substrates. | organic-chemistry.org |

| Reaction with tert-butyl acetate | Carboxylic acid, tert-butyl acetate, acid catalyst (e.g., HClO₄) | Efficient and utilizes a recyclable reagent. | thieme-connect.com |

| Use of 2-tert-butoxypyridine | Carboxylic acid, 2-tert-butoxypyridine | A method employing a specific tert-butylating agent. | thieme-connect.com |

Catalyst Systems for Esterification Reactions

The choice of catalyst is crucial for achieving high yields and selectivity in the esterification of pyridine carboxylic acids. For direct esterification with alcohols, strong acid catalysts such as sulfuric acid or alkane sulfonic acids are often employed. google.comgoogle.com These catalysts protonate the nitrogen atom of the pyridine ring, which can facilitate the esterification process. google.com A cyclic process for the manufacture of butyl nicotinate, for example, utilizes the sulfuric acid salt of the ester itself as a catalyst. google.com

In modern synthetic chemistry, a variety of catalyst systems have been developed to promote esterification under milder conditions. For instance, the use of benzotriazole (B28993) esters, formed in situ from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), provides an efficient route for esterification with tert-butyl alcohol. researchgate.net This reaction can be catalyzed by bases such as DMAP or calcined hydrotalcite. researchgate.net

| Catalyst System | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Sulfuric Acid | Direct Esterification | Strong, effective for simple systems. | google.com |

| Alkane Sulfonic Acids | Direct Esterification | Forms an acid salt with the pyridine nitrogen, promoting the reaction. | google.com |

| EDC/HOBt/DMAP | Esterification via activated ester | Mild conditions, good for sensitive substrates. | researchgate.net |

| Calcined Hydrotalcite | Esterification via activated ester | Heterogeneous catalyst, easy to separate. | researchgate.net |

Advanced Synthetic Transformations

The synthesis of functionalized pyridine scaffolds, such as this compound, often requires sophisticated chemical transformations to achieve desired substitution patterns and stereochemical outcomes. Advanced methods, including stereoselective reactions and metal-catalyzed cross-couplings, are instrumental in building molecular complexity.

Achieving stereocontrol is a critical challenge in the synthesis of complex pyridine derivatives, particularly those intended for applications in pharmaceuticals and materials science where specific three-dimensional arrangements are essential for function.

The creation of chiral centers in pyridine derivatives can be accomplished through several strategic approaches. Asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the production of enantiomerically pure compounds. numberanalytics.com

Chiral Catalysis and Auxiliaries: The asymmetric synthesis of pyridines is challenging due to the aromaticity and symmetry of the pyridine ring. numberanalytics.com However, chiral catalysts, such as transition metal complexes with chiral ligands, can facilitate enantioselective reactions to produce pyridine derivatives with high enantiomeric purity. numberanalytics.com Another effective strategy involves the use of chiral auxiliaries, which are chiral molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product. numberanalytics.com

Chemo-enzymatic Methods: A powerful approach combining chemical synthesis and biocatalysis offers a versatile route to chiral piperidines from activated pyridines. acs.org This chemo-enzymatic dearomatization can produce substituted piperidines with precise stereochemistry. acs.org A key step often involves a stereoselective one-pot cascade using an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into stereo-defined piperidine (B6355638) products. acs.org This highlights the potential for biocatalysis to address challenges in stereoselectivity control. acs.org

Dearomative Functionalization: Recent progress in the catalytic stereoselective dearomatization of pyridines has opened new avenues for creating complex chiral structures. mdpi.com For instance, a protocol for the regiodivergent asymmetric addition of organometallic reagents to N-alkyl pyridinium (B92312) species allows for high selectivity in both regiochemical and stereochemical control, yielding chiral dihydropyridine (B1217469) products. mdpi.com The choice of the nitrogen-activating group can influence the regioselectivity of the addition. mdpi.com

The Mukaiyama aldol (B89426) reaction is a Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound, such as an aldehyde or ketone. nih.govwikipedia.org It is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of complex natural products because it can create β-hydroxy carbonyl compounds with high enantioselectivity and diastereoselectivity. nih.govrsc.org

In a study involving a related scaffold, the diastereoselectivity of a Mukaiyama crossed-aldol-type reaction with tert-butyl 2-(tert-butyldimethylsilyloxy)-1H-pyrrole-1-carboxylate was investigated. researchgate.net The reaction of this silyloxy pyrrole (B145914) with various aldehydes in the presence of a Lewis acid catalyst yielded 5-hydroxyalkyl derivatives. The stereochemical outcome was found to be dependent on the steric bulk of the aldehyde used. researchgate.net

When acetaldehyde (B116499) was used, the reaction produced a product where the hydroxyl group was trans with respect to the oxo group of the pyrrole ring, corresponding to an R,R relative stereochemistry at the two newly formed chiral centers. researchgate.net In contrast, when larger aldehydes such as isobutyraldehyde (B47883) and 4-bromobutanal (B1274127) were employed, the hydroxyl group was found to be cis to the oxo group, resulting in an R,S relative stereochemistry. researchgate.net In all cases, the synthetic procedure led to a syn configuration between the two new chiral centers. researchgate.net

A similar enantioselective Mukaiyama-aldol reaction has been developed using a Cu(II)/BOX complex as a catalyst for the addition of difluorinated silyl enol ethers to acylpyridine N-oxides, demonstrating the applicability of this reaction type directly to pyridine derivatives. rsc.org

| Aldehyde | Catalyst | Solvent | Temperature | Product Configuration | Reference |

| Acetaldehyde | BF₃·OEt₂ | CH₂Cl₂ | 195 K | trans (R,R) | researchgate.net |

| Isobutyraldehyde | BF₃·OEt₂ | CH₂Cl₂ | 195 K | cis (R,S) | researchgate.net |

| 4-Bromobutanal | BF₃·OEt₂ | CH₂Cl₂ | 195 K | cis (R,S) | researchgate.net |

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, including pyridine rings. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. youtube.com This reaction is widely used to derivatize pyridine rings. acs.orgnih.gov

A significant challenge in the cross-coupling of 2-halopyridines is the potential for the Lewis basic pyridine nitrogen to bind to the palladium catalyst, thereby inhibiting its activity. nih.gov However, the development of specialized catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has overcome many of these limitations. nih.gov These ligands promote the formation of monoligated palladium complexes that exhibit accelerated rates of oxidative addition and reductive elimination. nih.gov

Protocols have been developed for the exhaustive Suzuki-Miyaura alkylation of polychlorinated pyridines using alkyl pinacol (B44631) boronic esters. nih.gov More recently, the scope of electrophilic partners for this coupling has expanded beyond halides to include sulfonyl fluorides. The Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various hetero(aryl) boronic acids and esters has been reported, using catalysts like Pd(dppf)Cl₂, to generate 2-arylpyridines. nih.govclaremont.edu

| Pyridine Substrate | Coupling Partner | Catalyst System | Product Type | Key Feature | Reference |

| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd(OAc)₂ / SPhos | 2,6-Dialkylpyridine | Exhaustive alkylation of a polychlorinated pyridine. | nih.gov |

| Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ / Na₃PO₄ | 2-Phenylpyridine | Utilizes a sulfonyl fluoride as the electrophile. | nih.gov |

| Various 2-halopyridines | Alkyl organoboron reagents | Various Pd catalysts | 2-Alkylpyridines | General method for installing alkyl substituents. | nih.gov |

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into a molecule using carbon monoxide (CO) as a C1 source. acs.org This strategy is highly valuable for synthesizing esters, amides, and ketones directly on a pyridine core.

One approach involves the carbonylative coupling of aryl or vinyl triflates with arenes. rsc.org In this process, a palladium catalyst, often featuring a large bite-angle ligand like Xantphos, facilitates the reaction of the triflate with CO. The resulting intermediate, a potent N-acyl pyridinium salt, then acylates a (hetero)arene to form a ketone. rsc.org The specific pyridine derivative used in the reaction can play a crucial role beyond simply acting as a base, influencing the stability and reactivity of the acylating intermediate. rsc.org

Palladium-catalyzed carbonylation has also been applied to the synthesis of radiolabelled compounds for applications like positron emission tomography (PET). nih.gov For example, ¹¹C-labelled ureas have been synthesized via the palladium(II)-mediated oxidative carbonylation of amines with [¹¹C]carbon monoxide. nih.gov While these specific examples may not directly produce this compound, the underlying principles of palladium-mediated carbonylation are broadly applicable for the synthesis of various pyridine carboxylates and related carbonyl compounds. acs.orgacs.org

Rearrangement Reactions for Scaffold Construction (e.g., Curtius Rearrangement for Carbamate (B1207046) Formation)

Rearrangement reactions are powerful tools in organic synthesis for constructing complex molecular frameworks from simpler precursors. Among these, the Curtius rearrangement provides a versatile method for converting carboxylic acids into a variety of amine derivatives, which is particularly relevant for the introduction of nitrogen-containing functional groups onto a pyridine scaffold. nih.gov

The Curtius rearrangement proceeds through an acyl azide (B81097) intermediate, which is typically generated from a carboxylic acid. Upon thermal or photochemical induction, the acyl azide rearranges with the loss of nitrogen gas to form a highly reactive isocyanate. This isocyanate is a key intermediate that can be trapped by various nucleophiles to yield different functional groups. For instance, reaction with water leads to hydrolysis and the formation of a primary amine, while reaction with an alcohol, such as tert-butanol, yields the corresponding carbamate. The formation of a stable tert-butyl carbamate (Boc-protected amine) is a widely used strategy in multi-step synthesis to protect an amino group. nih.gov

A significant advantage of the Curtius rearrangement is that the migration of the alkyl or aryl group (R) from the carbonyl carbon to the nitrogen atom occurs with complete retention of its stereochemical configuration. nih.gov

While direct synthesis of the this compound scaffold via a Curtius rearrangement-based ring formation is not commonly cited, the reaction is instrumental for functionalizing a pre-formed pyridine ring. For example, a pyridyl carboxylic acid can be converted into a pyridyl amine or a protected amine (carbamate) at a specific position. In a notable application, the Shioiri-Yamada modification of the Curtius rearrangement was employed to introduce an amine group at the C5 position of a pyridine ring during the synthesis of the natural product streptonigrone. nih.gov In that synthesis, the intermediate isocyanate was hydrolyzed to the free amine. However, had it been trapped with tert-butanol, it would have directly afforded the Boc-protected amine.

A related strategy involves the use of acryloyl azides in an acetic acid-promoted cycloaddition to form 3,5-disubstituted pyridines. acs.orgnih.gov This method relies on a trimolecular condensation mechanism to construct the pyridine ring itself. acs.orgresearchgate.net The nature of the substituents on the starting materials and the solvent are crucial factors that determine the reaction's yield. acs.org

The table below illustrates the general principle of the Curtius rearrangement for carbamate formation.

| Starting Material (Carboxylic Acid) | Reagent for Azide Formation | Trapping Nucleophile | Product (Carbamate) |

| R-COOH | Diphenylphosphoryl azide (DPPA) | tert-Butanol | R-NHBoc |

| R-COOH | Sodium Azide (after conversion to acyl chloride) | tert-Butanol | R-NHBoc |

| R-COOH | Di-tert-butyl dicarbonate (B1257347) / Sodium Azide | In situ tert-butanol | R-NHBoc |

This table demonstrates the general transformation of a carboxylic acid to a tert-butyl carbamate (Boc-protected amine) via the Curtius rearrangement. R represents a generic organic substituent, which could be a pyridine-containing moiety.

Chemo- and Regioselective Functionalization of the Pyridine Nucleus

The functionalization of a substituted pyridine nucleus like that of this compound requires high chemo- and regioselectivity to modify the ring at a specific position without affecting the existing functional groups (hydroxyl and tert-butyl ester). The electronic properties of these substituents govern the reactivity of the pyridine ring. The hydroxyl group is an activating, ortho-, para-directing group, while the ester and the pyridine nitrogen are deactivating groups. This electronic landscape allows for selective reactions.

A key strategy for achieving high regioselectivity in such systems is the use of neighboring group assistance. Research has demonstrated that for 3-hydroxy-pyridine carboxylates, which are structurally analogous to the 5-hydroxy isomers, the phenolic hydroxyl group can act as an intramolecular catalyst. nih.gov Under mild conditions, the deprotonated hydroxyl group can assist in the regioselective hydrolysis, transesterification, and aminolysis of an adjacent ester group. nih.gov This approach allows for the selective modification of one ester in the presence of others on the pyridine ring, without the need for active removal of byproducts like alcohol. nih.gov

The aminolysis, in particular, has been shown to be effective with a wide range of amines, including aromatic, heteroaromatic, alkyl, and amino acid-based nucleophiles, highlighting the versatility of this method for creating diverse libraries of pyridine amides. nih.gov

The table below summarizes findings on the regioselective functionalization of hydroxy-pyridine carboxylates via neighboring group assistance. nih.gov

| Reaction Type | Substrate | Reagent(s) | Key Feature |

| Hydrolysis | Dimethyl 3-hydroxypyridine-2,5-dicarboxylate | LiOH | Regioselective hydrolysis of the C2-ester |

| Transesterification | Dimethyl 3-hydroxypyridine-2,5-dicarboxylate | Benzyl alcohol, Sc(OTf)₃ | Regioselective transesterification of the C2-ester |

| Aminolysis | Dimethyl 3-hydroxypyridine-2,5-dicarboxylate | Aniline, Sc(OTf)₃ | Regioselective aminolysis of the C2-ester |

| Aminolysis | Dimethyl 3-hydroxypyridine-2,5-dicarboxylate | Glycine methyl ester, Sc(OTf)₃ | Regioselective formation of an amide bond with an amino acid |

This table is based on the findings for 3-hydroxy-pyridine-2,5-dicarboxylates, which serve as a model for the regioselective functionalization of hydroxy-pyridine esters like this compound. nih.gov The principle of neighboring group assistance by the hydroxyl group is the key takeaway for achieving regioselectivity.

Beyond modifications of the carboxylate group, functionalization of the pyridine ring's C-H bonds can be achieved through various modern synthetic methods. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at specific positions of the pyridine ring, provided a halide or triflate is first installed regioselectively.

Chemical Reactivity and Derivatization Studies of Tert Butyl 5 Hydroxypyridine 2 Carboxylate

Transformations at the tert-Butyl Ester Group

The tert-butyl ester group is a common protecting group for carboxylic acids, known for its stability under many conditions but susceptibility to cleavage under acidic conditions. This functionality can also be converted directly to other functional groups such as amides and alcohols.

Hydrolysis and Saponification to Carboxylic Acid

The conversion of the tert-butyl ester to the corresponding carboxylic acid, 5-hydroxypyridine-2-carboxylic acid, is a fundamental transformation. Due to the stability of the tertiary carbocation formed during the reaction, this hydrolysis is typically achieved under acidic conditions. google.com Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are commonly employed at room temperature for efficient deprotection. This method is generally high-yielding and avoids harsh conditions that could affect other parts of the molecule.

Table 1: Representative Conditions for Hydrolysis of tert-Butyl 5-hydroxypyridine-2-carboxylate

| Reactant | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-4 h | 5-Hydroxypyridine-2-carboxylic acid |

| This compound | Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate (B1210297) | Room Temperature, 2-6 h | 5-Hydroxypyridine-2-carboxylic acid |

Amidation and Peptide Coupling Reactions

Direct conversion of the tert-butyl ester to an amide offers an efficient route to derivatives without isolating the intermediate carboxylic acid. A practical one-pot synthesis involves the in-situ generation of an acid chloride intermediate. This can be achieved using a chlorinating agent like α,α-dichlorodiphenylmethane in the presence of a catalyst such as tin(II) chloride (SnCl₂). The resulting activated species readily reacts with a primary or secondary amine to yield the corresponding amide in high yields under mild conditions. bldpharm.combuyersguidechem.com This method is advantageous as it avoids the often harsh conditions of traditional amide synthesis from carboxylic acids.

Table 2: Plausible Conditions for Direct Amidation

| Amine | Reagents | Catalyst | Solvent | Product |

|---|---|---|---|---|

| Benzylamine | α,α-Dichlorodiphenylmethane | SnCl₂ | 1,2-Dichloroethane (DCE) | N-Benzyl-5-hydroxypyridine-2-carboxamide |

| Morpholine | α,α-Dichlorodiphenylmethane | SnCl₂ | 1,2-Dichloroethane (DCE) | (5-Hydroxypyridin-2-yl)(morpholino)methanone |

Alternatively, after hydrolysis to the carboxylic acid, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to form amide bonds with various amines, a common strategy in medicinal chemistry.

Reduction to Alcohol Functionality

The ester functionality can be reduced to a primary alcohol, yielding (5-hydroxy-2-pyridinyl)methanol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). The reaction generally requires cooling to control its exothermic nature, followed by warming to room temperature to ensure completion. The reduction of esters to alcohols is a fundamental process in organic synthesis. google.comsynchem.de Care must be taken during the workup to safely quench the excess hydride reagent.

Table 3: General Conditions for Reduction of the Ester Group

| Reactant | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to Room Temperature, 2-12 h | (5-Hydroxy-2-pyridinyl)methanol |

| This compound | Diborane (B₂H₆) or Borane-THF complex (BH₃·THF) | Tetrahydrofuran (THF) | 0 °C to Reflux | (5-Hydroxy-2-pyridinyl)methanol |

Reactions at the Hydroxyl Group

The phenolic hydroxyl group at the C5-position is nucleophilic and slightly acidic, allowing for a different set of chemical transformations, primarily etherification and esterification. These reactions are typically performed while the carboxylate group is protected as the tert-butyl ester.

Etherification Reactions (e.g., Alkylation, Benzylation)

The hydroxyl group can be converted into an ether through reactions with alkyl halides or other alkylating agents. The classic Williamson ether synthesis is a common method, involving deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkylating agent. This provides a straightforward route to various alkoxy derivatives.

Table 4: Representative Conditions for Etherification of the Hydroxyl Group

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Acetone or DMF | tert-Butyl 5-methoxypyridine-2-carboxylate |

| Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) or DMF | tert-Butyl 5-(benzyloxy)pyridine-2-carboxylate |

Esterification of the Phenolic Hydroxyl

The phenolic hydroxyl can be acylated to form a variety of aryl esters. This is typically achieved by reacting the starting material with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. A common base used for this transformation is pyridine (B92270), which can also serve as the solvent, or a non-nucleophilic base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane. This reaction is generally efficient and proceeds under mild conditions.

Table 5: General Conditions for Esterification of the Hydroxyl Group

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Acetyl Chloride | Triethylamine (TEA) or Pyridine | Dichloromethane (DCM) | tert-Butyl 5-acetoxypyridine-2-carboxylate |

| Benzoyl Chloride | Pyridine | Pyridine or Dichloromethane (DCM) | tert-Butyl 5-(benzoyloxy)pyridine-2-carboxylate |

| Acetic Anhydride | Triethylamine (TEA) or Pyridine | Dichloromethane (DCM) | tert-Butyl 5-acetoxypyridine-2-carboxylate |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The substitution pattern on the pyridine ring of this compound is governed by the combined electronic effects of the existing substituents and the inherent reactivity of the pyridine nucleus. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene, particularly at the α (C2, C6) and γ (C4) positions. nih.gov

The two substituents exert strong and generally synergistic directing effects:

5-Hydroxyl Group (-OH): As a powerful electron-donating group (EDG) through resonance, the hydroxyl group strongly activates the positions ortho (C4, C6) and para (C2) to itself.

2-tert-Butoxycarbonyl Group (-CO₂tBu): As a meta-directing electron-withdrawing group (EWG), the ester deactivates the ring and directs incoming electrophiles to the C4 and C6 positions.

Considering these factors, electrophilic aromatic substitution is overwhelmingly directed to the C4 and C6 positions, which are activated by the hydroxyl group and are the meta positions relative to the deactivating carboxylate group. The C2 position is deactivated by both the ring nitrogen and the carboxylate group. The C3 position is electronically the least favored site for electrophilic attack.

For nucleophilic aromatic substitution (SNAr), the pyridine ring's electron-deficient nature facilitates attack, especially at positions ortho and para to electron-withdrawing groups. However, the presence of the strongly electron-donating hydroxyl group at C5 complicates this reactivity, making standard SNAr reactions less predictable without prior functionalization (e.g., introduction of a leaving group at C6). Studies on related 3-substituted 2,6-dichloropyridines show that the regioselectivity of nucleophilic substitution can be highly dependent on the substituent's steric and electronic properties as well as solvent effects. researchgate.net

Directed ortho metalation (DoM) is a powerful synthetic tool for achieving regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "Directed Metalation Group" (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation of the adjacent ortho position to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be trapped with a wide variety of electrophiles. organic-chemistry.org

In this compound, the hydroxyl group (or more commonly, a protected derivative like a carbamate (B1207046), -OCONR₂) can serve as an effective DMG. nih.gov The lithiation would occur at the positions ortho to the DMG, which are C4 and C6. The inherent acidity of the pyridine C-H bonds, influenced by the ring nitrogen, can also play a role. The resulting lithiated species at C4 or C6 can be quenched with an electrophile to introduce a new substituent with high regiocontrol. This method provides access to derivatives that are difficult to obtain via classical electrophilic substitution. nih.gov

The general process is outlined below:

Protection (Optional but often necessary): The acidic proton of the hydroxyl group is often protected (e.g., as a carbamate or ether) to prevent it from quenching the organolithium reagent.

Metalation: The protected pyridine is treated with a strong lithium base (e.g., LDA, n-BuLi) at low temperature, leading to deprotonation at C4 and/or C6.

Electrophilic Quench: An electrophile is added to the reaction to substitute the lithium atom.

| Electrophile | Reagent Example | Resulting Functional Group at C4/C6 |

| Alkyl Halide | CH₃I | -CH₃ |

| Carbonyl Compound | (CH₃)₂CO (Acetone) | -C(OH)(CH₃)₂ |

| Silyl (B83357) Halide | Me₃SiCl | -Si(CH₃)₃ |

| Boronic Ester | B(OiPr)₃ | -B(OH)₂ (after hydrolysis) |

| Disulfide | (PhS)₂ | -SPh |

This table presents potential transformations based on established DoM chemistry. organic-chemistry.orgnih.gov

Heterocyclic Ring Transformations and Rearrangements

While a stable aromatic compound, the pyridine ring in derivatives like this compound can undergo transformations into other heterocyclic systems under specific conditions. Such reactions often involve nucleophilic attack leading to ring-opening, followed by rearrangement and re-cyclization.

For instance, electron-deficient pyridines and pyrimidines are known to react with ketone enolates, leading to ring transformation. researchgate.net In these reactions, the nucleophile adds to an electron-deficient carbon (e.g., C2 or C6), initiating a sequence that can cleave the N-C bond and ultimately form a new carbocyclic or heterocyclic ring. The presence of both an activating hydroxyl group and a deactivating carboxylate group on the same ring presents a complex substrate for such transformations.

Another class of reactions involves the transformation of pyridines into pyrazoles or pyrimidines, often starting from activated precursors or by reacting with reagents like hydrazines. researchgate.net While not directly reported for this specific molecule, such pathways represent potential, albeit synthetically challenging, routes for converting the pyridine core into other valuable heterocyclic scaffolds.

Cycloaddition Reactions and Annulation Strategies

Annulation, the construction of a new ring onto an existing one, can be achieved via cycloaddition reactions. Pyridine derivatives can participate in cycloadditions, most notably the Diels-Alder reaction, where they can act as either the diene or the dienophile component to form bicyclic systems.

The tautomer of a 2-hydroxypyridine (B17775) is a 2-pyridone. 2-Pyridones are well-established as effective dienes in [4+2] cycloaddition reactions, particularly when they possess an electron-withdrawing group. clockss.orgacs.org Although the title compound is a 5-hydroxypyridine, its reactivity in cycloadditions would likely proceed through its 5-hydroxy-2-pyridone tautomer. The presence of the electron-withdrawing tert-butyl carboxylate group at the 2-position of the pyridone system would influence the energy barriers and stereoselectivity of the cycloaddition. clockss.org Reaction with a dienophile, such as an alkene or alkyne, would lead to the formation of a bridged bicyclic lactam, effectively creating an isoquinuclidine or related skeleton. clockss.org

These reactions can be promoted under thermal or high-pressure conditions and often proceed with high stereoselectivity. clockss.orgjst.go.jp

Representative Diels-Alder Reaction of a 2-Pyridone

| Diene | Dienophile | Conditions | Product Type |

|---|

Data based on cycloadditions of related 2-pyridone systems. clockss.org

Beyond [4+2] cycloadditions, pyridone systems can also serve as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles like azomethine ylides, providing a route to five-membered heterocyclic rings fused to the pyridine core. nih.gov These annulation strategies are powerful methods for rapidly increasing the molecular complexity and building polycyclic frameworks from the this compound scaffold.

Role As a Key Intermediate in Complex Molecular Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The pyridine (B92270) core of tert-butyl 5-hydroxypyridine-2-carboxylate is a fundamental unit in a multitude of heterocyclic compounds. The presence of the hydroxyl and carboxylate substituents provides handles to construct fused and multi-ring systems, which are prevalent in medicinal chemistry and materials science.

Incorporation into Fused Pyridine Systems

The synthesis of fused pyridine systems is a significant area of organic chemistry, as these structures often exhibit valuable biological properties. Substituted pyridines can undergo annulation reactions, where a new ring is fused onto the existing pyridine core. For instance, pyridines containing vicinal functional groups, such as a chloro and a cyano group, are effective starting materials for creating fused heterocycles. mdpi.com The hydroxyl group of this compound can be converted to other functional groups, such as a triflate, which can then participate in transition metal-catalyzed cross-coupling reactions to build fused rings.

Furthermore, reactions like the Pictet-Spengler cyclization, which condenses an amine with an aldehyde or ketone followed by an acid-catalyzed ring closure, are used to create tetrahydrofuro[3,2-c]pyridines from appropriate furan-containing precursors. google.com This highlights a general strategy where the pyridine core acts as a scaffold for the construction of an adjacent ring.

Synthesis of Multi-ring Structures

The creation of multi-ring structures is crucial for developing novel therapeutic agents and functional materials. The reactivity of the pyridine ring and its substituents in this compound allows for its incorporation into larger, more complex systems. For example, pyridinooxazoline (PyOx) ligands, which are important in asymmetric catalysis for producing chiral molecules, are synthesized from picolinic acid, a related pyridine-2-carboxylic acid. nih.govresearchgate.net This demonstrates how the pyridine-2-carboxylate moiety can be a key component in multi-ring ligand frameworks.

Additionally, the synthesis of thiazolo[5,4-c]pyridine (B153566) derivatives, which are found in biologically active molecules like the anticoagulant Edoxaban, often involves the use of substituted pyridine precursors. newdrugapprovals.orgresearchgate.net The construction of such multi-ring systems relies on the sequential addition of other heterocyclic rings to the initial pyridine scaffold.

Building Block in the Development of Biologically Relevant Molecules

The pyridine ring is a common motif in a vast number of biologically active compounds. The ability to functionalize this core makes intermediates like this compound highly valuable in the discovery and development of new drugs and crop protection agents.

Application in Pharmaceutical Intermediate Synthesis (General)

Pyridine derivatives are integral to the synthesis of numerous pharmaceuticals. researchgate.net For example, 2-chloro-5-hydroxypyridine (B185701) is a key synthon for the non-opioid analgesic agent ABT-594. psu.edu The anticoagulant drug Edoxaban contains a 5-chloropyridin-2-yl moiety, underscoring the importance of substituted pyridine-2-carboxamides as pharmaceutical intermediates. newdrugapprovals.orgpatsnap.comgoogle.comgoogle.com The synthesis of such molecules often involves the coupling of the pyridine unit with other complex fragments. The hydroxyl group in this compound can be used to form ether linkages or can be converted into a leaving group to facilitate coupling reactions for the assembly of these complex pharmaceutical agents.

The table below presents examples of pharmaceutical intermediates and related structures derived from substituted pyridines.

| Compound/Structure Class | Application/Significance |

| 2-Chloro-5-hydroxypyridine | Intermediate for the analgesic ABT-594 psu.edu |

| N1-(5-Chloropyridin-2-yl) containing compounds | Core structure of the anticoagulant Edoxaban newdrugapprovals.orgpatsnap.com |

| Polyhydroxylated piperidines | Potential drugs for carbohydrate-mediated diseases researchgate.net |

| Pyridinooxazoline (PyOx) ligands | Chiral ligands for asymmetric synthesis in drug discovery nih.govresearchgate.net |

Utility in Agrochemical Development (e.g., Precursors for Herbicides, Fungicides)

Pyridine carboxylic acids and their derivatives are a well-established class of herbicides. prepchem.com These compounds often act as synthetic auxins, causing abnormal growth and death in targeted weeds. nih.gov Prominent examples of pyridine carboxylic acid herbicides include picloram, clopyralid, and aminopyralid. nih.gov The development of new herbicides often involves the modification of the pyridine ring to enhance efficacy and selectivity. prepchem.com 5-Hydroxy-pyridine-2-carboxylic acid is noted as a versatile building block in the development of herbicides and fungicides. chemimpex.com

Furthermore, pyridine-based compounds have been developed as potent fungicides. researchgate.netnih.gov For instance, the discovery of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives has led to promising new fungicide lead scaffolds. nih.gov The structural diversity offered by intermediates like this compound allows for the exploration of new chemical space in the search for more effective and environmentally benign agrochemicals.

The following table lists some pyridine-based agrochemicals and their functions.

| Agrochemical Class | Example(s) | Function |

| Pyridine Carboxylic Acid Herbicides | Picloram, Clopyralid | Herbicidal (Synthetic Auxins) nih.gov |

| Pyridine Ketone Herbicides | Novel experimental compounds | Herbicidal google.com |

| Pyridine-based Fungicides | Thieno[3,2-b]pyridine derivatives | Fungicidal nih.gov |

Emerging Research Directions and Future Prospects

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes to pyridine (B92270) derivatives, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. rasayanjournal.co.inmdpi.com For the synthesis of pyridine carboxylates like tert-Butyl 5-hydroxypyridine-2-carboxylate, several green strategies are being explored.

One prominent approach is the use of multicomponent reactions (MCRs) in environmentally benign solvents like water or ethanol. rsc.org Advanced versions of classical methods, such as the Guareschi–Thorpe pyridine synthesis, are being adapted to proceed in aqueous media. nih.govrsc.org These reactions often utilize readily available starting materials and can be promoted by simple, non-toxic reagents like ammonium carbonate, which can serve as both a nitrogen source and a pH buffer. rsc.org The benefits include high yields, simple work-up procedures (often involving product precipitation from the reaction medium), and a significant reduction in volatile organic compounds (VOCs). rsc.orgnih.gov

Further innovations include the development of novel catalysts, such as biocatalysts or heterogeneous catalysts, that can operate under mild conditions. ijarsct.co.in Enzyme-based catalysts, in particular, offer high selectivity and can potentially be engineered to produce specific pyridine derivatives from renewable feedstocks. ijarsct.co.in Solid-state reactions and mechanochemistry also represent promising solvent-free alternatives that reduce waste and energy consumption. ijarsct.co.in

| Green Chemistry Approach | Core Principle(s) | Potential Advantages for Pyridine Carboxylate Synthesis |

| Multicomponent Reactions | Atom Economy, Step Economy | Single-pot synthesis from simple precursors, reducing purification steps and waste. rasayanjournal.co.in |

| Aqueous Media | Safer Solvents | Eliminates hazardous organic solvents, simplifies product isolation, and can enhance reaction rates. rsc.org |

| Biocatalysis | Use of Renewable Feedstocks, Catalysis | High selectivity under mild conditions, potential for synthesis from bio-based starting materials. ijarsct.co.in |

| Solvent-Free Reactions | Waste Prevention | Drastically reduces solvent waste, leading to cleaner processes and easier purification. ijarsct.co.in |

Flow Chemistry and Continuous Processing for Pyridine Carboxylate Production

Flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, offering significant advantages over traditional batch processing in terms of safety, scalability, and efficiency. mdpi.com The production of pyridine carboxylates is well-suited to continuous flow methodologies. Reactions like the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis can be effectively transferred from batch to continuous flow reactors. beilstein-journals.orgnih.govresearchgate.net

In a flow setup, reagents are pumped through a heated and pressurized reactor coil, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mt.com This enhanced control minimizes the formation of byproducts and can significantly improve yields. Furthermore, the small reactor volume enhances safety, particularly when dealing with highly exothermic or potentially hazardous reactions. mt.com The integration of microwave heating with flow reactors can further accelerate reactions, reducing synthesis times from hours to minutes. beilstein-journals.orgnih.gov This combination of technologies allows for rapid, on-demand production and seamless scaling from laboratory research to industrial manufacturing without extensive re-optimization. beilstein-journals.orgresearchgate.net

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients. | Highly efficient due to high surface-area-to-volume ratio. mt.com |

| Safety | Higher risk with large volumes of reagents and exotherms. | Inherently safer due to small internal volume. mt.com |

| Scalability | Difficult, often requires re-optimization. | Straightforward by running the system for longer periods. beilstein-journals.org |

| Reaction Time | Typically longer (hours to days). | Significantly shorter (seconds to minutes). mdpi.com |

| Process Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and residence time. mt.com |

Applications in Supramolecular Chemistry and Materials Science (General)

Pyridine carboxylic acids and their esters are highly valuable building blocks in supramolecular chemistry and materials science. iucr.org The pyridine ring provides a nitrogen atom that can act as a hydrogen bond acceptor or a coordination site for metal ions, while the carboxylate group offers strong hydrogen bond donating and accepting capabilities. acs.org This combination of functional groups facilitates the formation of well-defined, predictable, non-covalent interactions known as supramolecular synthons. acs.org

These synthons, such as the robust carboxylic acid-pyridine hydrogen bond motif, guide the self-assembly of molecules into higher-order structures like co-crystals, coordination polymers, and metal-organic frameworks (MOFs). acs.orgnih.govtandfonline.com The specific substitution on the pyridine ring, such as the hydroxyl and tert-butyl groups in this compound, can be used to tune the electronic properties, steric hindrance, and intermolecular interactions, thereby influencing the final architecture and properties of the resulting material. These materials have potential applications in areas such as gas storage, catalysis, and the design of functional organic solids. iucr.orgresearchgate.net

Bio-inspired Synthetic Methodologies

Nature provides a rich blueprint for the efficient synthesis of complex molecules. The biosynthesis of pyridine-containing natural products often involves elegant, enzyme-catalyzed pathways that construct the heterocyclic core from simple amino acid precursors. nih.gov Inspired by these processes, chemists are developing bio-inspired synthetic methodologies to access pyridine derivatives. nih.govresearchgate.net

A key biosynthetic strategy involves a formal [4+2] cycloaddition to generate the pyridine ring. nih.gov Researchers have mimicked this approach in chemical synthesis, for example, by using aza-Diels-Alder reactions to construct the pyridine core from elaborated amino acid derivatives. This strategy allows for the rapid and convergent assembly of highly functionalized pyridines that would be challenging to prepare using traditional methods. By emulating nature's synthetic logic, these bio-inspired approaches offer a pathway to novel pyridine structures with potential biological activity, while often proceeding under mild and selective conditions. nih.govkyoto-u.ac.jp

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring

The synthesis of substituted pyridines can involve highly reactive intermediates, such as Grignard reagents, and exothermic reactions that require careful monitoring for process safety and optimization. hzdr.de Advanced, in-situ spectroscopic techniques are becoming indispensable tools for real-time reaction analysis. acs.org

Process Analytical Technology (PAT) tools like Fourier-Transform Infrared (FTIR) and Raman spectroscopy allow chemists to monitor the concentration of reactants, intermediates, and products directly in the reaction vessel without the need for sampling. mt.comacs.org This provides invaluable, real-time data on reaction kinetics and mechanisms. researchgate.net For instance, in-situ FTIR can track the consumption of an organohalide and the formation of the corresponding Grignard reagent, ensuring the reaction has initiated properly and preventing the dangerous accumulation of unreacted starting materials. mt.comhzdr.de Raman spectroscopy is particularly effective for monitoring reactions in heterogeneous mixtures and for characterizing organometallic and inorganic species. acs.orgacs.org These techniques enable a deeper understanding of the reaction, leading to improved control, higher yields, and enhanced safety. researchgate.net

| Technique | Information Provided | Advantages |

| In-situ FTIR Spectroscopy | Real-time concentration profiles of key organic species (reactants, intermediates, products). mt.com | Provides rich kinetic data; eliminates need for grab sampling; helps control exothermic events. mt.comhzdr.de |

| In-situ Raman Spectroscopy | Real-time monitoring of both organic and inorganic species, including organometallics. acs.orgacs.org | Non-destructive; can be used in aqueous and solid-containing mixtures; provides mechanistic insights. acs.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information and quantitative analysis of reaction mixtures (offline). nih.gov | Unambiguous identification of products and byproducts. |

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for tert-Butyl 5-hydroxypyridine-2-carboxylate, and how can reaction conditions be optimized for improved yields?

- Methodological Answer :

- Stepwise Protection-Deprotection : Use tert-butyl carbamate protecting groups to shield reactive sites during synthesis (e.g., as seen in analogous pyridine derivatives) .

- Catalytic Optimization : Experiment with palladium or copper catalysts for coupling reactions, adjusting temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF vs. THF) to minimize side products .

- Yield Monitoring : Employ HPLC or GC-MS to track intermediate purity, ensuring optimal stoichiometry and reaction time .

Q. Which analytical techniques are most reliable for characterizing tert-Butyl 5-hydroxypyridine-2-carboxylate, and how should conflicting spectral data be resolved?

- Methodological Answer :

- X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry using SHELX refinement .

- NMR Cross-Validation : Compare H/C NMR data with computational predictions (e.g., DFT) to address discrepancies between expected and observed peaks .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns .

Q. How does the steric bulk of the tert-butyl group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C) with HPLC monitoring to assess hydrolysis rates .

- Protective Strategies : Store the compound in anhydrous, freezer conditions (-20°C) to mitigate decomposition .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT or molecular docking) predict reactive sites in tert-Butyl 5-hydroxypyridine-2-carboxylate for targeted derivatization?

- Methodological Answer :

- Electrostatic Potential Mapping : Use Gaussian or ORCA software to identify nucleophilic/electrophilic regions on the pyridine ring .

- Docking Simulations : Model interactions with biological targets (e.g., enzymes) to prioritize functionalization sites for drug discovery .

Q. What experimental and computational strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer :

- Dynamic Effects Analysis : Compare solid-state (XRD) and solution-state (NMR) data to account for conformational flexibility .

- Twinning Refinement : Apply SHELXL to address crystallographic twinning or disorder in XRD datasets .

Q. What challenges arise when using tert-Butyl 5-hydroxypyridine-2-carboxylate in multicomponent reactions for drug precursor synthesis?

- Methodological Answer :

- Regioselectivity Control : Optimize Lewis acid catalysts (e.g., ZnCl) to direct reactions toward the 5-hydroxyl group while preserving the tert-butyl moiety .

- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .

Critical Analysis of Contradictions

- Spectral vs. Crystallographic Data : Discrepancies in NMR chemical shifts (e.g., hydroxyl proton signals) may arise from solvent polarity or hydrogen bonding in solution, whereas XRD provides static solid-state geometry .

- Synthetic Byproducts : Side reactions (e.g., tert-butyl group cleavage) can occur under prolonged heating; mitigate via shorter reaction times and inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.